Cas no 449767-51-5 (ethyl 2-{4-butyl(ethyl)sulfamoylbenzamido}-6-ethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate)

ethyl 2-{4-butyl(ethyl)sulfamoylbenzamido}-6-ethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-{4-butyl(ethyl)sulfamoylbenzamido}-6-ethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
- ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Thieno[2,3-c]pyridine-3-carboxylic acid, 2-[[4-[(butylethylamino)sulfonyl]benzoyl]amino]-6-ethyl-4,5,6,7-tetrahydro-, ethyl ester
- Oprea1_183806
- F0539-0331
- ethyl 2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
- AKOS002096483
- SR-01000569146-1
- 449767-51-5
- ethyl 2-{4-[butyl(ethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
- SR-01000569146
-
- Inchi: 1S/C25H35N3O5S2/c1-5-9-15-28(7-3)35(31,32)19-12-10-18(11-13-19)23(29)26-24-22(25(30)33-8-4)20-14-16-27(6-2)17-21(20)34-24/h10-13H,5-9,14-17H2,1-4H3,(H,26,29)
- InChI Key: MHZQBNXUSCDDPH-UHFFFAOYSA-N
- SMILES: C1N(CC)CCC2C(C(OCC)=O)=C(NC(=O)C3=CC=C(S(N(CCCC)CC)(=O)=O)C=C3)SC1=2
Computed Properties
- Exact Mass: 521.20181357g/mol
- Monoisotopic Mass: 521.20181357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 35
- Rotatable Bond Count: 12
- Complexity: 810
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 133Ų
ethyl 2-{4-butyl(ethyl)sulfamoylbenzamido}-6-ethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0539-0331-10mg |
ethyl 2-{4-[butyl(ethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
449767-51-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0539-0331-20mg |
ethyl 2-{4-[butyl(ethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
449767-51-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0539-0331-75mg |
ethyl 2-{4-[butyl(ethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
449767-51-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0539-0331-2μmol |
ethyl 2-{4-[butyl(ethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
449767-51-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0539-0331-4mg |
ethyl 2-{4-[butyl(ethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
449767-51-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0539-0331-30mg |
ethyl 2-{4-[butyl(ethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
449767-51-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0539-0331-100mg |
ethyl 2-{4-[butyl(ethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
449767-51-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0539-0331-2mg |
ethyl 2-{4-[butyl(ethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
449767-51-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0539-0331-25mg |
ethyl 2-{4-[butyl(ethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
449767-51-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0539-0331-50mg |
ethyl 2-{4-[butyl(ethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate |
449767-51-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
ethyl 2-{4-butyl(ethyl)sulfamoylbenzamido}-6-ethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Related Literature
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
Additional information on ethyl 2-{4-butyl(ethyl)sulfamoylbenzamido}-6-ethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
Recent Advances in the Study of Ethyl 2-{4-butyl(ethyl)sulfamoylbenzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS: 449767-51-5)
The compound ethyl 2-{4-butyl(ethyl)sulfamoylbenzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS: 449767-51-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex thienopyridine scaffold and sulfamoylbenzamido moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models.
One of the key areas of investigation has been the compound's role as a modulator of specific enzymatic pathways. Preliminary data suggest that it exhibits inhibitory activity against certain kinases, which are critical targets in oncology and inflammatory diseases. Researchers have employed advanced computational modeling and X-ray crystallography to map the binding interactions of this compound with its target proteins, providing valuable insights into its structure-activity relationship (SAR). These findings are expected to guide the design of more potent and selective derivatives.
In addition to its kinase inhibitory properties, recent studies have explored the compound's potential as an anti-inflammatory agent. In vitro and in vivo experiments have demonstrated its ability to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in a dose-dependent manner. These effects are believed to be mediated through the modulation of NF-κB signaling, a pathway central to inflammatory responses. Such findings highlight the compound's versatility and its potential applicability in treating chronic inflammatory conditions.
Another notable advancement is the optimization of the compound's synthetic route. Researchers have developed a more efficient and scalable synthesis protocol, which has significantly improved the yield and purity of the final product. This development is particularly important for facilitating large-scale production and further preclinical testing. The refined synthetic approach also allows for the introduction of structural modifications, enabling the exploration of novel analogs with enhanced pharmacological profiles.
Despite these promising developments, challenges remain. The compound's solubility and bioavailability have been identified as potential limitations, necessitating further formulation studies. Researchers are currently investigating various drug delivery systems, such as nanoparticles and liposomes, to enhance its therapeutic efficacy. Additionally, comprehensive toxicology studies are underway to assess its safety profile and establish appropriate dosing regimens.
In conclusion, ethyl 2-{4-butyl(ethyl)sulfamoylbenzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate represents a compelling candidate for further drug development. Its dual functionality as a kinase inhibitor and anti-inflammatory agent, coupled with recent advancements in its synthesis and characterization, positions it as a molecule of significant interest in the pharmaceutical industry. Future research will likely focus on advancing this compound through preclinical and clinical trials, with the ultimate goal of translating these findings into therapeutic applications.
449767-51-5 (ethyl 2-{4-butyl(ethyl)sulfamoylbenzamido}-6-ethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate) Related Products
- 1388050-93-8(O-(4-chloro-3-methoxyphenyl)methylhydroxylamine)
- 902836-46-8(3-methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole)
- 1603461-31-9(3-{(1,4-dichloro-3-iodobutan-2-yl)oxymethyl}oxolane)
- 860683-36-9(4,6-Dimethyl-2-nitrobenzamide)
- 1111577-71-9(3,6-dichloro-N-(9H-fluoren-3-yl)pyridine-2-carboxamide)
- 1354381-33-1(rac-(1R,5S)-6-azabicyclo[3.2.1]octan-7-one)
- 2138236-26-5(5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid)
- 959577-53-8((3S,4R)-1-tert-butoxycarbonyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid)
- 954647-20-2(4-cyano-N-2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylbenzamide)
- 1602327-99-0(1-iodo-2-(1-methoxypropan-2-yl)oxycyclopentane)




